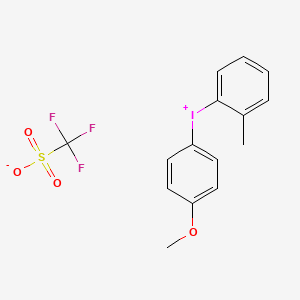![molecular formula C11H11F3N2OS B12522295 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- CAS No. 820210-70-6](/img/structure/B12522295.png)
4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 3-(trifluoromethyl)benzaldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring. The methylamino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, 4-Thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. The trifluoromethyl group enhances the compound’s ability to interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound may be used in the development of new pharmaceuticals or agrochemicals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Thiazolidinone, 5-(amino)-3-[3-(trifluoromethyl)phenyl]-
- 4-Thiazolidinone, 5-(methylamino)-3-[4-(trifluoromethyl)phenyl]-
- 4-Thiazolidinone, 5-(methylamino)-3-[3-(fluoromethyl)phenyl]-
Uniqueness
The presence of the trifluoromethyl group in 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- distinguishes it from other similar compounds. This group enhances the compound’s stability and biological activity, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
820210-70-6 |
|---|---|
Fórmula molecular |
C11H11F3N2OS |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11F3N2OS/c1-15-9-10(17)16(6-18-9)8-4-2-3-7(5-8)11(12,13)14/h2-5,9,15H,6H2,1H3 |
Clave InChI |
IKUUUMCNNZYJAG-UHFFFAOYSA-N |
SMILES canónico |
CNC1C(=O)N(CS1)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
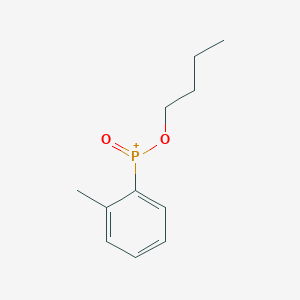
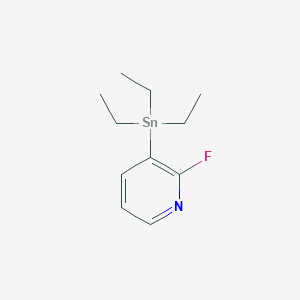
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
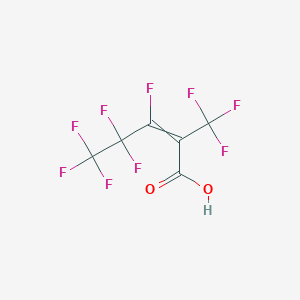
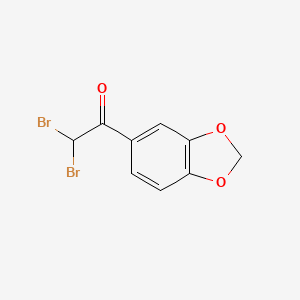
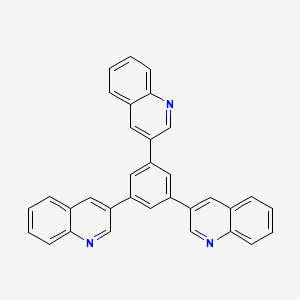
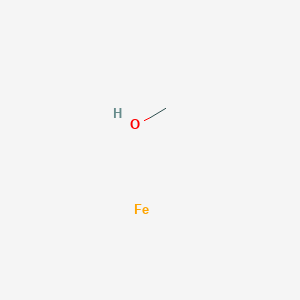

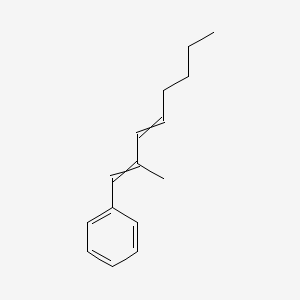
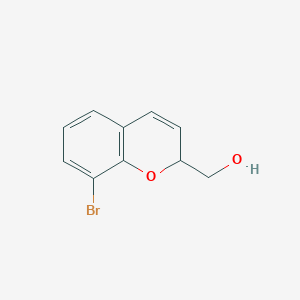
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
